"2-(Benzyloxy)-5-bromo-3-methoxypyridine" properties and structure
"2-(Benzyloxy)-5-bromo-3-methoxypyridine" properties and structure
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
2-(Benzyloxy)-5-bromo-3-methoxypyridine (CAS: 1887247-39-3) is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents targeting neurological disorders. As a trisubstituted pyridine, it offers three distinct vectors for chemical diversification: the 5-bromo position for cross-coupling reactions (e.g., Suzuki-Miyaura), the 2-benzyloxy group as a masked pyridone functionality, and the 3-methoxy group for electronic modulation.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, and reactivity profile, specifically tailored for researchers optimizing lead compounds for targets such as PDE10A (Phosphodiesterase 10A).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1887247-39-3 |
| IUPAC Name | 5-bromo-3-methoxy-2-(phenylmethoxy)pyridine |
| Molecular Formula | C₁₃H₁₂BrNO₂ |
| Molecular Weight | 294.15 g/mol |
| SMILES | COC1=CC(Br)=CN=C1OCC2=CC=CC=C2 |
| LogP (Predicted) | ~3.43 |
| TPSA | 31.35 Ų |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Electronic Effects
The reactivity of 2-(benzyloxy)-5-bromo-3-methoxypyridine is governed by the interplay between the electron-deficient pyridine core and its electron-donating substituents.
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2-Benzyloxy Group: Acts as a strong ortho/para activator.[1] In this molecule, it directs electrophilic substitution primarily to the C5 position (para to itself), which explains the regioselectivity during the bromination of the precursor.[1] It also serves as a protecting group for the 2-pyridone tautomer.
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3-Methoxy Group: Provides auxiliary electron density. While generally an ortho/para director, its steric bulk and position relative to the nitrogen reinforce the activation of the C5 and C6 positions.
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5-Bromo Substituent: The handle for transition-metal catalyzed cross-coupling. Its position is electronically activated for oxidative addition due to the inductive withdrawal of the pyridine nitrogen.
Figure 1: Electronic activation map showing the influence of substituents on the pyridine core.
Synthetic Pathways
The synthesis of 2-(benzyloxy)-5-bromo-3-methoxypyridine typically follows a convergent route starting from 2-chloro-3-methoxypyridine or 3-methoxypyridin-2-ol . The sequence prioritizes the installation of the benzyl group before bromination to ensure regiochemical control.
Representative Synthetic Route
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-3-methoxypyridine with benzyl alcohol under basic conditions.[1]
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Electrophilic Bromination: Regioselective bromination at the C5 position using N-Bromosuccinimide (NBS).
Figure 2: Two-step synthetic pathway ensuring regioselective bromination.
Experimental Protocols
Note: These protocols are generalized from standard methodologies for this class of compounds. Always perform a risk assessment before experimentation.
Protocol A: Synthesis of Intermediate (Benzylation)
Objective: Convert 2-chloro-3-methoxypyridine to 2-(benzyloxy)-3-methoxypyridine.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagents:
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Benzyl alcohol (1.1 equiv)
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Sodium Hydride (60% dispersion in oil, 1.2 equiv)
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2-Chloro-3-methoxypyridine (1.0 equiv)
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Solvent: Anhydrous DMF (0.5 M concentration)
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Procedure:
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Suspend NaH in DMF at 0°C.
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Add Benzyl alcohol dropwise. Stir for 30 min to form sodium benzyloxide.
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Add 2-Chloro-3-methoxypyridine solution (in DMF) dropwise.
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Warm to room temperature and then heat to 80°C for 4-6 hours.
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Monitor: Check TLC (Hexane/EtOAc 4:1) for consumption of starting material.
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Regioselective Bromination
Objective: Install bromine at the C5 position.[1]
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Reagents:
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2-(Benzyloxy)-3-methoxypyridine (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.05 equiv)
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Solvent: Acetonitrile (MeCN) or DMF.
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Procedure:
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Dissolve the substrate in MeCN at 0°C (protect from light).
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Add NBS portion-wise over 15 minutes.
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Stir at 0°C for 1 hour, then allow to warm to room temperature.
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Mechanism: The 2-benzyloxy group directs the electrophile to the para-position (C5).
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Workup: Dilute with water/Na₂S₂O₃ (to quench excess bromine). Extract with DCM.
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Validation: ¹H NMR should show two singlets (or doublets with small J coupling) for the pyridine protons, confirming 2,3,5-substitution.
Reactivity Profile & Applications
This scaffold is a "linchpin" intermediate. The orthogonality of the bromine and the benzyl group allows for sequential functionalization.
1. Cross-Coupling (C-Br Activation)
The C5-Br bond is highly reactive in Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).
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Application: Synthesis of biaryl systems found in PDE10A inhibitors.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
2. Deprotection (O-Bn Cleavage)
The benzyl group masks the 2-pyridone, a pharmacophore often required for hydrogen-bonding interactions in the target protein active site.
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Method 1 (Hydrogenolysis): H₂, Pd/C, MeOH. (Note: May reduce the C-Br bond if not carefully controlled).
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Method 2 (Acidolysis): TFA/Thioanisole or HBr/AcOH. Preferred to retain the bromine if subsequent coupling is needed.
Figure 3: Divergent reactivity pathways for scaffold utilization.
Safety & Handling
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Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
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BenchChem. "2-(Benzyloxy)-5-bromo-3-methoxypyridine Properties and Applications." BenchChem Database. Accessed March 2026. Link
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PubChem. "2-Bromo-5-methoxypyridine Compound Summary." National Center for Biotechnology Information. Accessed March 2026. Link
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ChemScene. "2-(Benzyloxy)-5-bromo-3-methoxypyridine Product Data."[2] ChemScene. Accessed March 2026. Link
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Dudley, G. B., et al. "Benzyl and p-methoxy benzyl protecting groups in organic synthesis."[3] Sigma-Aldrich Technical Bulletin. Link
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Hairui Chemical. "Product Analysis: 2-(Benzyloxy)-5-bromo-3-methoxypyridine." Hairui Chem Catalog. Link
